molecular formula C12H15ClN2O3 B2366263 N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide CAS No. 423728-50-1

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide

Cat. No.: B2366263
CAS No.: 423728-50-1
M. Wt: 270.71
InChI Key: MLFRPAHUBYMVGI-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are characterized by the presence of the oxamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 2-chloroaniline with 3-methoxypropylamine in the presence of an appropriate coupling agent, such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amine or other reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chlorophenyl)-N-(3-methoxypropyl)urea: Similar structure but with a urea group instead of an oxamide group.

    N’-(2-chlorophenyl)-N-(3-methoxypropyl)carbamate: Contains a carbamate group instead of an oxamide group.

    N’-(2-chlorophenyl)-N-(3-methoxypropyl)amide: Features an amide group instead of an oxamide group.

Uniqueness

N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxamide group allows for unique reactivity and interactions compared to similar compounds with different functional groups.

Biological Activity

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the oxamide class of compounds, characterized by the presence of an amide functional group attached to aromatic rings. The chlorophenyl and methoxypropyl substituents may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxamide derivatives, including this compound. The mechanism of action is often linked to the disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 1: Antimicrobial Activity Against Various Strains

CompoundMIC (µM)Bacterial Strains Tested
This compound8E. coli, S. aureus
Ciprofloxacin4E. coli, S. aureus
Other Oxamide DerivativesVariesVarious Gram-positive/negative strains

In a comparative study, this compound demonstrated significant antimicrobial activity, with a minimum inhibitory concentration (MIC) comparable to that of ciprofloxacin against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that similar oxamide derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Cell Cycle Analysis

In a study evaluating the effects of oxamide derivatives on MCF-7 breast cancer cells, compound treatments led to:

  • G2/M Phase Arrest : Increased percentages of cells in the G2/M phase were observed at higher concentrations.
  • Apoptotic Induction : Flow cytometry results indicated that treated cells exhibited increased annexin V positivity, suggesting early apoptosis .

Table 2: Cell Cycle Distribution After Treatment

Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0503020
5402535
10302050

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of this compound. In vitro studies using various cell lines, such as L929 (fibroblast) and A549 (lung cancer), indicated that while some derivatives showed cytotoxic effects, others enhanced cell viability.

Table 3: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) After 24h
This compound10092
Control-100

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-8-4-7-14-11(16)12(17)15-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRPAHUBYMVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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